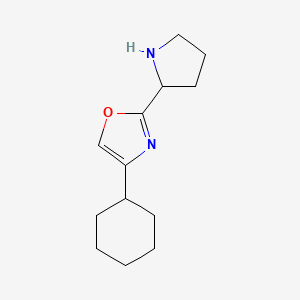
4-Cyclohexyl-2-(pyrrolidin-2-yl)-1,3-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Cyclohexyl-2-(pyrrolidin-2-yl)-1H-imidazole” is a chemical compound with the molecular formula C13H21N3. It has a molecular weight of 219.33 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Cyclohexyl-2-(pyrrolidin-2-yl)-1H-imidazole” are not fully detailed in the sources I found. The compound has a molecular weight of 219.33 .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
- A study on the synthesis of a new class of spiro pyrrolidines, which include structures similar to "4-Cyclohexyl-2-(pyrrolidin-2-yl)-1,3-oxazole," demonstrated antimicrobial and antifungal activity against various human pathogenic bacteria and dermatophytic fungi. These compounds were synthesized through a regioselective 1,3-dipolar cycloaddition reaction of azomethine ylides (Raj et al., 2003).
Antitumor Applications
- Another research effort focused on the synthesis of new 4-(1H-pyrrol-1-yl)-5-cyclohexyl-1,2,4-triazole(4H)-3-yl thioacetanilides, highlighting their potential in antitumor applications. These compounds underwent screening at the National Cancer Institute (NCI) for in vitro activity against different tumor cell lines, although they did not show effective inhibition of tumor cells in the studied dose (Saidov et al., 2014).
Physiological Research Tools
- Compounds from similar structural classes, such as plant growth retardants with triazole, pyrimidine, and imidazole structures, have been utilized in physiological research. These retardants, acting as inhibitors of specific cytochrome P-450 dependent monooxygenases, offer insights into the regulation of terpenoid metabolism related to phytohormones and sterols, affecting cell division, elongation, and senescence (Grossmann, 1990).
Ligands in Metal Complexes
- The 'Click Protocol' has been used to prepare new ligands, such as 1-(cyclohexyl)-4-(2-pyridyl)-1,2,3-triazole, for palladium and platinum complexes. These complexes were analyzed for their structure and electrochemical properties, expanding the application of such ligands in the development of metal complexes with potential catalytic and electronic properties (Schweinfurth et al., 2011).
Fungicidal Activity
- Novel 1,2,4-triazole derivatives containing oxime ether and phenoxyl pyridinyl moiety, showcasing a broad-spectrum antifungal activity against several phytopathogens, demonstrate the chemical versatility and bioactivity potential of cyclohexyl and pyrrolidinyl containing compounds (Bai et al., 2020).
Safety and Hazards
Propriétés
IUPAC Name |
4-cyclohexyl-2-pyrrolidin-2-yl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-2-5-10(6-3-1)12-9-16-13(15-12)11-7-4-8-14-11/h9-11,14H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVXZEUYRTTXAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=COC(=N2)C3CCCN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclohexyl-2-(pyrrolidin-2-yl)-1,3-oxazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1-Cyclopropylimidazol-4-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2766292.png)
![N-(3-chloro-4-fluorophenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2766294.png)
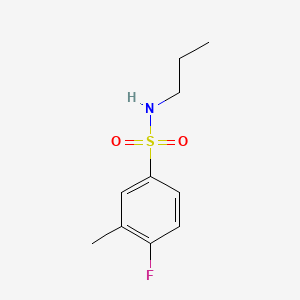
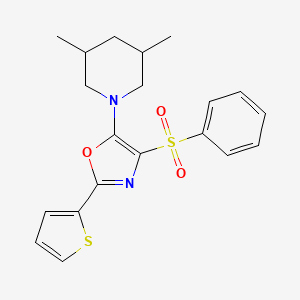
![2-Chloro-N-[2-(2-fluoroanilino)-2-oxoethyl]-N-[(2-fluorophenyl)methyl]propanamide](/img/structure/B2766301.png)
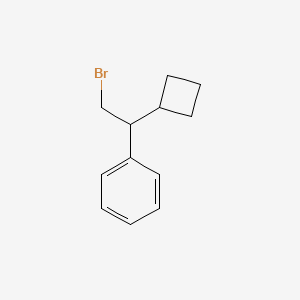
![2-chloro-5-[(diethylamino)sulfonyl]-N-(4-isopropoxybenzyl)benzamide](/img/structure/B2766304.png)

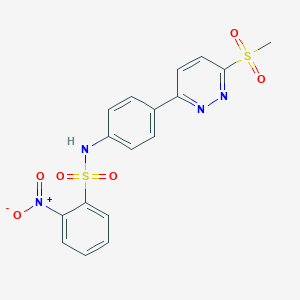
![3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)propanamide](/img/structure/B2766311.png)
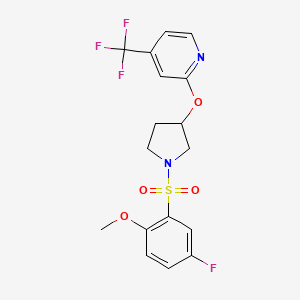
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2766313.png)
![2-[1-(3,4-dimethylbenzyl)-1H-pyrrol-2-yl]-N-(4-fluorophenyl)-2-oxoacetamide](/img/no-structure.png)